Methyl 4-[[(5-fluoro-2,6-dimethylpyrimidin-4-yl)amino]methyl]pyridine-2-carboxylate
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Overview
Description
Methyl 4-[[(5-fluoro-2,6-dimethylpyrimidin-4-yl)amino]methyl]pyridine-2-carboxylate is a complex organic compound that belongs to the class of pyridine carboxylates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[(5-fluoro-2,6-dimethylpyrimidin-4-yl)amino]methyl]pyridine-2-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrimidine Ring: The synthesis begins with the preparation of the 5-fluoro-2,6-dimethylpyrimidine-4-amine. This can be achieved through the reaction of appropriate starting materials under controlled conditions, such as using a fluorinating agent and a suitable catalyst.
Coupling Reaction: The next step involves the coupling of the pyrimidine derivative with a pyridine carboxylate precursor. This is typically carried out using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Esterification: The final step is the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[(5-fluoro-2,6-dimethylpyrimidin-4-yl)amino]methyl]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 4-[[(5-fluoro-2,6-dimethylpyrimidin-4-yl)amino]methyl]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[[(5-fluoro-2,6-dimethylpyrimidin-4-yl)amino]methyl]pyridine-2-carboxylate involves its interaction with specific molecular targets. The fluorinated pyrimidine ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[[(5-chloro-2,6-dimethylpyrimidin-4-yl)amino]methyl]pyridine-2-carboxylate
- Methyl 4-[[(5-bromo-2,6-dimethylpyrimidin-4-yl)amino]methyl]pyridine-2-carboxylate
- Methyl 4-[[(5-iodo-2,6-dimethylpyrimidin-4-yl)amino]methyl]pyridine-2-carboxylate
Uniqueness
The presence of the fluorine atom in Methyl 4-[[(5-fluoro-2,6-dimethylpyrimidin-4-yl)amino]methyl]pyridine-2-carboxylate imparts unique chemical properties, such as increased stability and lipophilicity, compared to its chloro, bromo, and iodo analogs. These properties can enhance its biological activity and make it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 4-[[(5-fluoro-2,6-dimethylpyrimidin-4-yl)amino]methyl]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c1-8-12(15)13(19-9(2)18-8)17-7-10-4-5-16-11(6-10)14(20)21-3/h4-6H,7H2,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDSJFMDBISRKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)NCC2=CC(=NC=C2)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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